N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18017743
InChI: InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1
SMILES:
Molecular Formula: C44H49N5O7Si
Molecular Weight: 788.0 g/mol

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

CAS No.:

Cat. No.: VC18017743

Molecular Formula: C44H49N5O7Si

Molecular Weight: 788.0 g/mol

* For research use only. Not for human or veterinary use.

N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide -

Specification

Molecular Formula C44H49N5O7Si
Molecular Weight 788.0 g/mol
IUPAC Name N-[9-[(2R,3R,4R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide
Standard InChI InChI=1S/C44H49N5O7Si/c1-43(2,3)57(6,7)56-38-37(35(26-50)54-42(38)49-28-47-36-39(45-27-46-40(36)49)48-41(51)29-14-10-8-11-15-29)55-44(30-16-12-9-13-17-30,31-18-22-33(52-4)23-19-31)32-20-24-34(53-5)25-21-32/h8-25,27-28,35,37-38,42,50H,26H2,1-7H3,(H,45,46,48,51)/t35-,37-,38-,42-/m1/s1
Standard InChI Key MNVZQAJPKHSSIB-GNECSJIWSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Canonical SMILES CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC

Introduction

Structural Analysis

Molecular Architecture

The compound features a purine core (adenine derivative) linked to a ribose-like oxolane (tetrahydrofuran) ring. Key structural elements include:

FeatureDescription
Purine BaseAdenine modified at N6 with a benzamide group .
Oxolane RingSubstituted at positions 3 and 4 with TBDMS and DMT groups, respectively .
Protective Groups- DMT: Protects the 5'-hydroxyl during synthesis .
- TBDMS: Stabilizes the 3'-hydroxyl .
Benzamide MoietyShields the exocyclic amine of adenine, preventing unwanted side reactions .

The stereochemistry (2R,3R,4R,5R) ensures proper spatial orientation for enzymatic recognition in downstream applications .

Physicochemical Properties

  • Molecular Formula: C₅₀H₆₃N₅O₇Si₂ .

  • Molecular Weight: 902.2 g/mol .

  • Solubility: Typically soluble in DMSO or DMF, critical for solid-phase synthesis .

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis involves multi-step orthogonal protection strategies:

  • Ribose Protection:

    • The 5'-hydroxyl is protected with DMT using bis(4-methoxyphenyl)chlorophosphine and phenylmagnesium bromide .

    • The 3'-hydroxyl is silylated with tert-butyldimethylsilyl chloride .

  • Purine Coupling:

    • Adenine is introduced via nucleophilic substitution at the anomeric position of the ribose derivative .

  • Benzoylation:

    • The exocyclic amine of adenine is acylated with benzoyl chloride to form the benzamide group .

Industrial Considerations

  • Yield Optimization: Reactions are conducted under anhydrous conditions with catalysts like DMAP to achieve >90% purity .

  • Purification: Flash chromatography and HPLC are employed to isolate the final product .

Mechanism of Action in Oligonucleotide Synthesis

Role as a Phosphoramidite

The compound serves as a phosphoramidite building block in automated DNA/RNA synthesizers:

  • DMT Deprotection: Trityl cation formation under acidic conditions (e.g., trichloroacetic acid) exposes the 5'-OH for chain elongation .

  • Coupling: Activators (e.g., tetrazole) facilitate phosphoramidite binding to the growing oligonucleotide .

  • Oxidation: Iodine/water oxidizes the phosphite triester to a phosphate, stabilizing the linkage .

Orthogonal Deprotection

  • TBDMS Removal: Fluoride ions (e.g., TBAF) cleave the silyl ether post-synthesis, regenerating the 3'-OH .

  • Benzamide Removal: Ammonium hydroxide at elevated temperatures hydrolyzes the amide bond, unmasking the adenine amine .

Applications in Nucleic Acid Research

Oligonucleotide Therapeutics

  • Antisense Agents: Used in synthesizing gapmers for gene silencing (e.g., nusinersen) .

  • siRNA Production: Enables site-specific modifications to enhance stability and delivery .

Structural Studies

  • Crystallography: The DMT group aids in resolving nucleoside conformations via X-ray diffraction .

  • NMR Spectroscopy: Isotopic labeling (e.g., ¹³C) of the benzamide moiety tracks molecular interactions .

Comparative Analysis with Analogues

CompoundProtective GroupsMolecular Weight (g/mol)Key Application
Target CompoundDMT, TBDMS, Benzamide902.2DNA/RNA synthesis
5'-O-DMT-2'-O-TBDMS-N-Bz-AdenosineDMT, TBDMS, Benzamide788.0Solid-phase synthesis
Bz-rA PhosphoramiditeDMT, TBDMS, Cyanoethyl988.2Automated oligonucleotide assembly

The target compound distinguishes itself through its hydroxymethyl group at C5, enhancing solubility and reducing steric hindrance during coupling .

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